4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine
Overview
Description
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group, a dimethoxyphenyl group, and a pyrazolo[3,4-b]pyridine core. Its unique structure makes it a valuable subject for studies in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves several steps, typically starting with the preparation of the pyrazolo[3,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors. The dimethoxyphenyl group is usually introduced through electrophilic aromatic substitution reactions . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the corresponding reduced products.
Scientific Research Applications
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity by forming strong interactions with target sites . The dimethoxyphenyl group may contribute to the compound’s overall stability and bioavailability . The pyrazolo[3,4-b]pyridine core is crucial for the compound’s biological activity, as it can interact with various molecular pathways involved in disease processes .
Comparison with Similar Compounds
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazolo[3,4-b]pyridine can be compared with other similar compounds, such as:
4-(difluoromethyl)-3,5-dimethoxyphenyl)(methyl)sulfane: This compound shares the difluoromethyl and dimethoxyphenyl groups but has a different core structure.
3,4-Dimethoxyphenylacetonitrile: This compound contains the dimethoxyphenyl group but lacks the pyrazolo[3,4-b]pyridine core and difluoromethyl group.
3′,4′-Dimethoxyflavone: This compound has a similar dimethoxyphenyl group but a different overall structure and lacks the difluoromethyl group.
The uniqueness of this compound lies in its combination of functional groups and core structure, which confer specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-1-methylpyrazolo[3,4-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F2N3O2/c1-21-16-11(8-19-21)10(15(17)18)7-12(20-16)9-4-5-13(22-2)14(6-9)23-3/h4-8,15H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXLZVIKWLKPVOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(C=C3)OC)OC)C(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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